N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a sulfonamide group attached to a 2,4,5-trimethylbenzene ring and a 2-hydroxy-3-phenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:
Preparation of 2,4,5-trimethylbenzenesulfonyl chloride: This intermediate can be synthesized by chlorosulfonation of 2,4,5-trimethylbenzene.
Reaction with 2-hydroxy-3-phenylpropylamine: The sulfonyl chloride reacts with 2-hydroxy-3-phenylpropylamine under basic conditions to form the desired sulfonamide.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Using electrophiles like nitric acid (HNO3) or halogens (Cl2, Br2) under acidic conditions.
Major Products Formed:
Oxidation: Formation of N-(2-oxo-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide.
Reduction: Formation of N-(2-amino-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The hydroxyl and phenyl groups may enhance the compound's binding affinity and specificity.
Comparison with Similar Compounds
N-(2-hydroxy-3-phenylpropyl)benzamide
N-(2-hydroxy-3-phenylpropyl)acetamide
N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide
Uniqueness: N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide stands out due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure may offer advantages in terms of selectivity and potency compared to similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-13-9-15(3)18(10-14(13)2)23(21,22)19-12-17(20)11-16-7-5-4-6-8-16/h4-10,17,19-20H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHCDCFUYCXXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(CC2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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